molecular formula C13H14N2O5 B11051659 Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate

Cat. No. B11051659
M. Wt: 278.26 g/mol
InChI Key: VWWIKEYQVLVLMO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.267 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxyaniline with diethyl oxalate in the presence of a base, followed by cyclization to form the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate can be compared with other similar compounds in the quinoxaline family:

  • Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-8-methoxy-2-quinolinecarboxylate
  • Ethyl 4-hydroxy-7-methoxy-3-quinolinecarboxylate

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical and biological properties .

properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)15-8-6-10(19-3)9(18-2)5-7(8)14-11/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

VWWIKEYQVLVLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)OC)OC

Origin of Product

United States

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